MSX3

Adenosine receptor Prodrug Solubility

MSX-3 (CAS 261717-23-1) is a phosphate ester prodrug of the potent and highly selective adenosine A2A receptor antagonist MSX-2. It belongs to the 8-styrylxanthine class of adenosine receptor antagonists and was specifically developed to overcome the poor aqueous solubility of its parent compound, MSX-2, thereby enabling reliable systemic and local administration in animal models [3.0.CO;2-U" target="_blank">2].

Molecular Formula C21H21N4Na2O7P
Molecular Weight 518.4 g/mol
Cat. No. B15572509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSX3
Molecular FormulaC21H21N4Na2O7P
Molecular Weight518.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;;
InChIKeyZYVZWCILYQDHNU-TTWKNDKESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MSX-3: A Water-Soluble A2A Adenosine Receptor Antagonist Prodrug for In Vivo Research


MSX-3 (CAS 261717-23-1) is a phosphate ester prodrug of the potent and highly selective adenosine A2A receptor antagonist MSX-2 [1]. It belongs to the 8-styrylxanthine class of adenosine receptor antagonists and was specifically developed to overcome the poor aqueous solubility of its parent compound, MSX-2, thereby enabling reliable systemic and local administration in animal models [2]. As a prodrug, MSX-3 is rapidly cleaved by endogenous phosphatases in vivo to release the active A2A antagonist MSX-2 [3].

MSX-3: Why Not All A2A Antagonists Are Interchangeable in Research


Substituting MSX-3 with another A2A antagonist—even a structurally related 8-styrylxanthine—introduces confounding variables that can compromise experimental reproducibility and data interpretation. MSX-3's defining characteristic is its engineered water solubility (>5–9 mg/mL) as a phosphate prodrug, which directly addresses the poor aqueous solubility of MSX-2 and other 8-styrylxanthines [1]. This physicochemical property dictates its suitability for intravenous administration, intracerebral microinfusion, and even drinking water delivery in chronic studies [2]. Furthermore, MSX-3 exhibits a unique biphasic dose-response profile in certain behavioral paradigms (e.g., cannabinoid self-administration) that is not observed with other A2A antagonists [3]. Generic substitution without rigorous consideration of these factors—solubility, route of administration, and specific pharmacodynamic profile—risks null results or misleading conclusions.

MSX-3 Comparative Data: Quantified Differentiation from Analogs


MSX-3 vs. MSX-2: Engineered Water Solubility Enables In Vivo Dosing

MSX-3 was developed as a phosphate ester prodrug to overcome the poor aqueous solubility of its parent compound, MSX-2, which severely limits its experimental utility in vivo [1]. Quantitative solubility data demonstrate that MSX-3 achieves a water solubility of >5–9 mg/mL, whereas MSX-2 is poorly soluble in water (exact value not reported but described as 'poor' and 'limited') . This enhanced solubility allows MSX-3 to be formulated in saline for intravenous injection or intracerebral microinfusion, and even administered in drinking water at 0.3 g/L for chronic studies, which is not feasible with MSX-2 [2].

Adenosine receptor Prodrug Solubility Pharmacokinetics

MSX-3 vs. DPCPX and SCH58261: Differential In Vivo Receptor Occupancy and Tremor Reversal

In a rat model of tremor induced by the muscarinic agonist pilocarpine, both MSX-3 and the A2A antagonist SCH58261 reversed tremulous jaw movements elicited by 0.5 mg/kg pilocarpine, whereas the selective A1 antagonist DPCPX failed to produce any reversal [1]. Importantly, behaviorally active doses of MSX-3 and SCH58261 demonstrated substantial in vivo occupancy of A2A receptors, but DPCPX did not, confirming the receptor subtype specificity of the observed tremorolytic effect [2].

Adenosine A2A receptor In vivo occupancy Tremor Parkinson's disease

MSX-3 vs. Istradefylline: Differential Effects on Operant Responding Schedules

In rats trained on a fixed interval 240-second (FI-240) schedule of reinforcement, both MSX-3 and istradefylline increased lever pressing [1]. However, on a fixed ratio 20 (FR20) schedule that generates high response rates, MSX-3 did not suppress responding, whereas there was a tendency for istradefylline to increase FR20 responding at a moderate dose [2]. This differential effect on high-rate operant behavior distinguishes the behavioral pharmacology of MSX-3 from that of istradefylline.

Adenosine A2A receptor Operant behavior Rate-dependency Motivation

MSX-3 vs. Bupropion: Comparable Reversal of Tetrabenazine-Induced Effort-Related Choice Impairment

In a rat model of depression-like motivational dysfunction induced by the VMAT-2 inhibitor tetrabenazine, MSX-3 produced a dose-dependent reversal of the impairment in effort-related choice behavior, restoring the selection of high-effort/high-reward options [1]. This effect was compared directly against the clinically used antidepressant bupropion, which also reversed the tetrabenazine-induced deficit [2].

Effort-related choice Depression Motivation Tetrabenazine

MSX-3 Exhibits Biphasic Dose-Dependent Modulation of Cannabinoid Self-Administration

In squirrel monkeys trained to self-administer THC or anandamide, a low dose of MSX-3 (1 mg/kg) caused a downward shift of the dose-response curves, indicative of reduced reinforcing efficacy [1]. Conversely, a higher dose of MSX-3 (3 mg/kg) shifted the dose-response curves to the left, potentiating self-administration [2]. This biphasic effect was specific to cannabinoids, as MSX-3 did not alter cocaine or food self-administration [3].

Cannabinoid Self-administration Addiction Adenosine A2A receptor

Optimal Research Applications for MSX-3 Based on Verified Comparative Data


In Vivo Pharmacology Studies Requiring Systemic or Local A2A Antagonism with Aqueous Formulation

MSX-3 is the preferred tool compound when an A2A antagonist must be administered intravenously, intraperitoneally, or via intracerebral microinfusion, as its high water solubility (>5–9 mg/mL) eliminates the need for organic solvents or complex formulation strategies required for poorly soluble A2A antagonists like MSX-2 or istradefylline [1].

Preclinical Investigation of Effort-Related Motivational Dysfunction and Apathy

Based on its demonstrated ability to reverse tetrabenazine-induced effort-related choice impairment in a manner comparable to bupropion, MSX-3 is a validated tool for dissecting the role of adenosine A2A receptors in motivational processes relevant to depression, Parkinson's disease, and other neuropsychiatric conditions characterized by anergia or psychomotor slowing [2].

Studies Differentiating Presynaptic vs. Postsynaptic A2A Receptor Function

The biphasic effect of MSX-3 on cannabinoid self-administration—suppression at low doses (1 mg/kg) and potentiation at higher doses (3 mg/kg)—suggests differential engagement of presynaptic and postsynaptic A2A receptors, making MSX-3 a valuable tool for investigating compartment-specific A2A signaling in vivo [3].

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